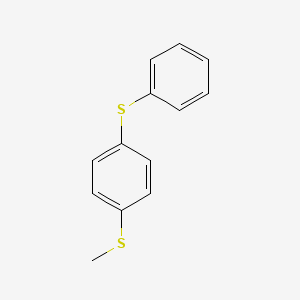

Methyl(4-(phenylthio)phenyl)sulfane

Vue d'ensemble

Description

Methyl(4-(phenylthio)phenyl)sulfane is an organic compound with the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol It is characterized by the presence of a phenylthio group attached to a phenyl ring, which is further connected to a methylsulfane group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-(phenylthio)phenyl)sulfane typically involves the reaction of 4-bromothiophenol with methyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Analyse Des Réactions Chimiques

Oxidation to Sulfoxide and Sulfone Derivatives

Methyl(4-(phenylthio)phenyl)sulfane undergoes selective oxidation to form sulfoxide and sulfone derivatives.

Key Findings:

-

Sulfoxide Formation : Treatment with acetic peroxide (generated from H₂O₂ and acetic acid) at 0–25°C converts the sulfide to methyl 4-(phenylthio)phenyl sulfoxide .

-

Sulfone Formation : Stronger oxidants like mCPBA or HNO₃ further oxidize the sulfoxide to the sulfone, though direct oxidation from the sulfide is less common .

Acid-Catalyzed Sulfonium Salt Formation

Under acidic conditions, the compound forms sulfonium intermediates, critical in polymer synthesis.

Key Findings:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Sulfide + Acid | Methanesulfonic acid, 0°C → RT | Sulfonium salt | PAS monomer synthesis |

Nucleophilic Demethylation

The methyl group in sulfonium derivatives undergoes nucleophilic displacement, enabling polymer formation.

Key Findings:

-

Halide-Induced Demethylation : Tetraethylammonium halides (Cl⁻, Br⁻, I⁻) in dichloromethane remove the methyl group, yielding poly( p-phenylene sulfide) (PPS) .

| Nucleophile | Time (h) | Product | Notes |

|---|---|---|---|

| I⁻ | 20 | PPS film | Transparent, amorphous |

| Br⁻ | 20 | PPS film | Crystallinity <10% |

Photostimulated Reactions

The compound participates in radical-mediated substitutions under UV light.

Key Findings:

-

SRN1 Mechanism : Irradiation in liquid ammonia with aryl thiolates (e.g., PhS⁻) forms cross-coupled products via single-electron transfer (SET) .

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| This compound | 4-F-C₆H₄-S⁻ | 4-Fluoro derivative | 62% |

Thermal Stability and Polymerization

The compound exhibits stability up to 150°C, making it suitable for high-temperature applications.

Key Findings:

Applications De Recherche Scientifique

Methyl(4-(phenylthio)phenyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of Methyl(4-(phenylthio)phenyl)sulfane involves its interaction with various molecular targets. The phenylthio group can interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl(4-(methylthio)phenyl)sulfane

- Methyl(4-(ethylthio)phenyl)sulfane

- Methyl(4-(butylthio)phenyl)sulfane

Uniqueness

Methyl(4-(phenylthio)phenyl)sulfane is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. This uniqueness makes it a valuable compound for research and industrial applications .

Activité Biologique

Methyl(4-(phenylthio)phenyl)sulfane, a compound characterized by its unique phenylthio group, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C13H12S2 and a molecular weight of 232.4 g/mol. The synthesis typically involves the reaction of 4-bromothiophenol with methyl phenyl sulfide in the presence of a base such as potassium carbonate and a palladium catalyst, often under heating conditions around 100°C.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that compounds containing thiol groups, similar to this compound, can inhibit the growth of various bacterial strains. For instance, derivatives with sulfur functionalities have demonstrated moderate to good antimicrobial activity against common pathogens .

| Compound | Antimicrobial Activity |

|---|---|

| This compound | Moderate to Good |

| Methyl(4-(methylthio)phenyl)sulfane | Variable |

| Methyl(4-(ethylthio)phenyl)sulfane | Moderate |

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The phenylthio group is believed to interact with cellular signaling pathways, potentially leading to tumor suppression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Cell Signaling : The compound could alter signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

- Antimicrobial Screening : A study screened several thiol derivatives for their antimicrobial efficacy. This compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Line Studies : In another study focusing on various cancer cell lines, this compound was found to reduce cell viability significantly in breast and colon cancer cells, indicating its potential role as an anticancer agent .

Propriétés

IUPAC Name |

1-methylsulfanyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOJDDYWGYSVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33932-80-8 | |

| Record name | methyl(4-(phenylthio)phenyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.